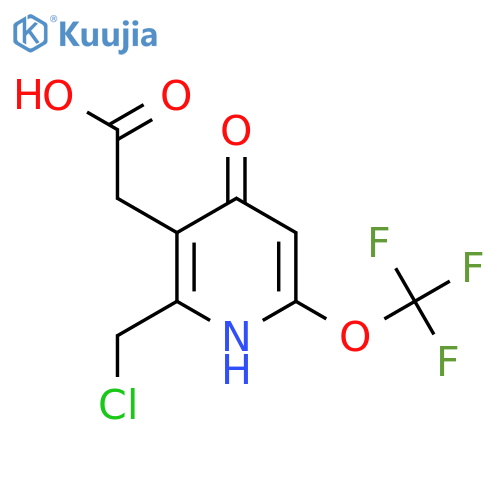

Cas no 1804835-10-6 (2-(Chloromethyl)-4-hydroxy-6-(trifluoromethoxy)pyridine-3-acetic acid)

1804835-10-6 structure

商品名:2-(Chloromethyl)-4-hydroxy-6-(trifluoromethoxy)pyridine-3-acetic acid

CAS番号:1804835-10-6

MF:C9H7ClF3NO4

メガワット:285.604392290115

CID:4834420

2-(Chloromethyl)-4-hydroxy-6-(trifluoromethoxy)pyridine-3-acetic acid 化学的及び物理的性質

名前と識別子

-

- 2-(Chloromethyl)-4-hydroxy-6-(trifluoromethoxy)pyridine-3-acetic acid

-

- インチ: 1S/C9H7ClF3NO4/c10-3-5-4(1-8(16)17)6(15)2-7(14-5)18-9(11,12)13/h2H,1,3H2,(H,14,15)(H,16,17)

- InChIKey: WKPMJMUHRCZATF-UHFFFAOYSA-N

- ほほえんだ: ClCC1=C(C(C=C(N1)OC(F)(F)F)=O)CC(=O)O

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 8

- 重原子数: 18

- 回転可能化学結合数: 4

- 複雑さ: 442

- 疎水性パラメータ計算基準値(XlogP): 1.4

- トポロジー分子極性表面積: 75.6

2-(Chloromethyl)-4-hydroxy-6-(trifluoromethoxy)pyridine-3-acetic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029092815-1g |

2-(Chloromethyl)-4-hydroxy-6-(trifluoromethoxy)pyridine-3-acetic acid |

1804835-10-6 | 97% | 1g |

$1,445.30 | 2022-04-01 |

2-(Chloromethyl)-4-hydroxy-6-(trifluoromethoxy)pyridine-3-acetic acid 関連文献

-

Dipendu Mandal,Pranab Deb,Bijan Mondal,Arunabha Thakur,Joseph Ponniah S,Sundargopal Ghosh RSC Adv., 2013,3, 18614-18625

1804835-10-6 (2-(Chloromethyl)-4-hydroxy-6-(trifluoromethoxy)pyridine-3-acetic acid) 関連製品

- 1622100-48-4(7-methoxy-8-methylquinoline)

- 1805657-74-2(3-Cyano-5-difluoromethoxy-2-mercaptobenzenesulfonyl chloride)

- 2228257-42-7(2-(1,2-oxazol-3-yl)ethanethioamide)

- 1250795-35-7(1-2-(dimethylamino)ethyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid)

- 955638-24-1(N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-difluorobenzene-1-sulfonamide)

- 2172245-32-6(2-(N-benzyl-1-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylphenyl}formamido)acetic acid)

- 1807260-90-7(Ethyl 2-cyano-3-ethyl-4-nitrobenzoate)

- 847378-13-6(2-{(2Z)-3-oxo-2-(3,4,5-trimethoxyphenyl)methylidene-2,3-dihydro-1-benzofuran-6-yloxy}acetonitrile)

- 313684-09-2(2-[(2Z)-2-[(4-methoxyphenyl)imino]-4-phenyl-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol)

- 2034411-70-4(N'-(4-ethoxyphenyl)-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide)

推奨される供給者

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量